molecular formula C16H19NO2S B2742341 N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide CAS No. 1788770-39-7

N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2742341
CAS No.: 1788770-39-7
M. Wt: 289.39
InChI Key: BNDHBOPUTNZVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide is a propanamide derivative featuring a furan-3-yl moiety at the amide nitrogen and a phenylthio group at the 3-position of the propanamide backbone.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13(11-14-7-9-19-12-14)17-16(18)8-10-20-15-5-3-2-4-6-15/h2-7,9,12-13H,8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDHBOPUTNZVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the phenylthio group: This step might involve the use of thiophenol and a suitable catalyst to introduce the phenylthio group.

    Formation of the propanamide moiety: This can be achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and phenylthio group can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: As a building block for the synthesis of polymers or other advanced materials.

    Biological Studies: Investigating its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The furan ring and phenylthio group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to the propanamide class, but its substituents differentiate it from analogs. Key comparisons include:

Amide Nitrogen Substituents
  • Target Compound : 1-(Furan-3-yl)propan-2-yl group (oxygen-containing heterocycle).
  • Compounds: Substituted benzamides (e.g., 4-methoxy, ethoxy phenyl groups) .
Propanamide 3-Position Modifications
  • Target Compound : Phenylthio (-SPh) group.
  • : Methylsulfonamido (-SO₂NMe) and pyridinyl groups .
    • Comparison: The phenylthio group is less polar than sulfonamides, suggesting higher lipophilicity and membrane permeability.
  • : Oxadiazol-sulfanyl derivatives .
    • Comparison: Heterocyclic sulfanyl groups (e.g., oxadiazole-thiol) may offer stronger π-π stacking interactions than phenylthio.
Heterocyclic Moieties
  • Target Compound : Furan (oxygen-based).
  • : Thienyl (sulfur-based) and naphthyloxy groups . Comparison: Thiophene’s larger atomic radius (S vs.

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound Compound
Lipophilicity (LogP) High (phenylthio, furan) Moderate (pyridinyl, sulfonamide) Moderate (oxadiazole-thiol) High (thienyl, naphthyloxy)
Solubility Low in water Moderate in polar solvents Low in nonpolar solvents Very low (bulky substituents)
Stability Stable to hydrolysis Sensitive to acidic conditions Oxadiazole may degrade under heat Thienyl stable, naphthyloxy prone to oxidation

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide is a compound that has attracted significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a furan ring, a propanamide moiety, and a phenylthio group, which contribute to its reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be summarized as follows:

Component Description
Furan Ring A five-membered aromatic ring contributing to reactivity.
Propanamide Moiety Contains an amide functional group enhancing biological interactions.
Phenylthio Group A sulfur-containing group that may influence pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. Preliminary studies have shown that this compound may be effective against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Studies and Findings

  • Antimicrobial Testing : In vitro studies have demonstrated that related furan derivatives possess significant antimicrobial activity against a range of microorganisms. For instance, a series of furan-3-carboxamides showed promising results against yeast, filamentous fungi, and bacteria .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to establish correlations between the chemical structure of furan derivatives and their biological activity. These studies help identify structural features that enhance antimicrobial efficacy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cell Membrane Disruption : Antimicrobial compounds often disrupt microbial cell membranes, leading to cell lysis.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Starting from suitable precursors, cyclization reactions are used to synthesize the furan ring.
  • Introduction of the Phenylthio Group : This is achieved through nucleophilic substitution reactions involving thiophenol.
  • Amidation Reaction : The final step involves the reaction between an amine and a carboxylic acid derivative to form the propanamide moiety .

Potential Applications

Given its promising biological activity, this compound could have several applications in drug development:

  • Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antimicrobial therapies.
  • Antitumor Activity : Related compounds have shown antitumor properties in various studies, suggesting potential for further exploration in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.